![molecular formula C50H52O4P2 B12513142 (11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)](/img/structure/B12513142.png)
(11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is a complex organic compound that features a unique structure with multiple aromatic rings and phosphane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) typically involves multi-step organic reactions. A common approach might include:
Formation of the bibenzo[d][1,3]dioxole core: This can be achieved through a series of condensation reactions involving appropriate phenolic and aldehyde precursors.
Introduction of tetramethyl groups: Methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of phosphane groups: This step may involve the reaction of the bibenzo core with bis(3,5-dimethylphenyl)phosphane under conditions that promote the formation of the desired phosphane linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide (H2O2).
Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Coordination: The phosphane groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild temperatures.
Substitution: Electrophilic reagents like halogens (Br2, Cl2), Lewis acids as catalysts.
Coordination: Transition metal salts (e.g., PdCl2, PtCl2), inert atmosphere (argon or nitrogen).
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated derivatives.
Coordination: Metal-phosphane complexes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Biological Probes: Metal complexes of the compound can be used as probes for studying biological systems.
Industry
Polymerization Catalysts: Used in the production of polymers with specific properties.
Electronic Materials:
Mécanisme D'action
The mechanism by which (11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) exerts its effects depends on its application:
Catalysis: Acts as a ligand, stabilizing transition metal centers and facilitating the formation of reactive intermediates.
Biological Systems: Metal complexes may interact with specific biomolecules, altering their function or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphane ligand used in catalysis.
Bis(diphenylphosphino)methane: Another bidentate ligand with applications in coordination chemistry.
Uniqueness
(11BS)-(2,2,2’,2’-tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(bis(3,5-dimethylphenyl)phosphane) is unique due to its specific structural features, such as the tetramethyl-bibenzo core and the bis(3,5-dimethylphenyl)phosphane groups, which confer distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C50H52O4P2 |
|---|---|
Poids moléculaire |
778.9 g/mol |
Nom IUPAC |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl]-2,2-dimethyl-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C50H52O4P2/c1-29-17-30(2)22-37(21-29)55(38-23-31(3)18-32(4)24-38)43-15-13-41-47(53-49(9,10)51-41)45(43)46-44(16-14-42-48(46)54-50(11,12)52-42)56(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h13-28H,1-12H3 |
Clé InChI |
VDAONPCHIKMLFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OC(O3)(C)C)C4=C(C=CC5=C4OC(O5)(C)C)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



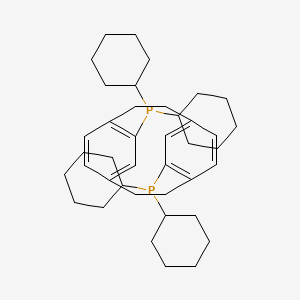
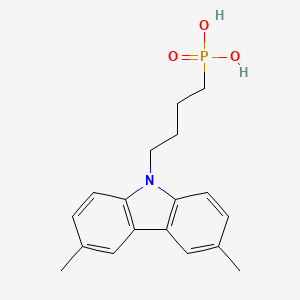
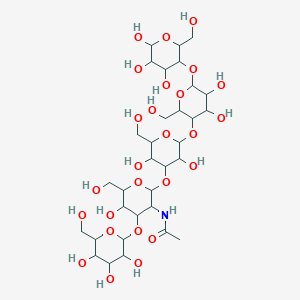

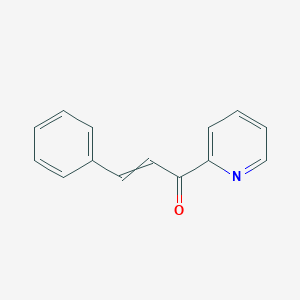
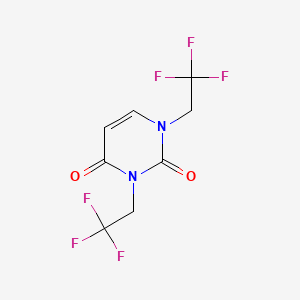


![3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12513111.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)
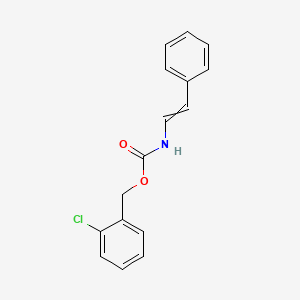
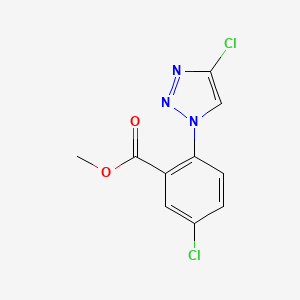
![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)
